molecular formula C17H10N2O5 B1668179 C-178

C-178

Cat. No.: B1668179
M. Wt: 322.27 g/mol
InChI Key: URUVDCCYSJEGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-178 is a covalent inhibitor of stimulator of interferon genes (STING). It binds to Cys91 on STING to block its palmitoylation and prevents recruitment and phosphorylation of TBK1 in HEK293T cells. This compound (0.01-1.25 µM) selectively reduces STING-, but not RIG-I- or TBK1-, mediated IFN-β reporter activity in HEK293 cells. It also prevents increases in Ifnb1 expression in bone marrow-derived macrophages (BMDMs) induced by cyclic di-GMP, double-stranded DNA, and LPS when used at a concentration of 0.5 µM.
This compound is a covalent inhibitor of STING, blocking palmitoylation-induced clustering of STING.

Biological Activity

C-178 is a potent and selective covalent inhibitor of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the immune response to pathogens and tumors. This compound has garnered attention for its ability to modulate immune responses, particularly in the context of inflammatory diseases and cancer.

This compound operates by binding to Cys91 in the STING protein, effectively suppressing STING-mediated responses triggered by various activators. This inhibition occurs specifically in mouse models, indicating a selective action that does not extend to human STING variants . The compound targets the poorly characterized N-terminal region of mouse STING, which includes transmembrane domains, thereby influencing downstream signaling pathways associated with immune activation .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Inhibition of Immune Responses : this compound has been shown to inhibit the recruitment and activation of interferon regulatory factor 3 (IRF3), a critical component in the STING signaling pathway. This inhibition reduces the transcription of type I interferons and other pro-inflammatory cytokines, which are pivotal in orchestrating immune responses .
  • Anti-inflammatory Effects : By modulating the STING pathway, this compound exhibits potential as an anti-inflammatory agent. This is particularly relevant in conditions where excessive inflammation contributes to disease pathology.
  • Cancer Therapy Potential : The ability of this compound to inhibit STING signaling may provide therapeutic avenues in cancer treatment. By dampening immune activation, it could help manage tumor microenvironments that are otherwise hostile to tumor growth.

Case Study 1: Efficacy in TREX1-deficient Models

A study investigated the effects of this compound in TREX1-deficient cells and mice. The results demonstrated that this compound effectively inhibited STING activation and subsequent IRF3 recruitment, leading to decreased inflammatory cytokine production. This suggests its potential utility in treating conditions associated with aberrant STING signaling due to TREX1 mutations .

Model This compound Treatment Outcome
TREX1-deficient miceYesReduced IRF3 activation and cytokine levels
Wild-type controlsNoNormal STING activity

Case Study 2: Comparison with Other Inhibitors

In a comparative analysis with other STING inhibitors such as C-176, this compound showed superior efficacy in selectively inhibiting STING-mediated responses without affecting other pathways. This selectivity is crucial for minimizing off-target effects that can lead to adverse outcomes.

Compound Selectivity Efficacy
This compoundHighStrong STING inhibition
C-176ModerateLess effective

Properties

IUPAC Name

N-dibenzofuran-3-yl-5-nitrofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O5/c20-17(14-7-8-16(24-14)19(21)22)18-10-5-6-12-11-3-1-2-4-13(11)23-15(12)9-10/h1-9H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUVDCCYSJEGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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